molecular formula C9H9ClO3 B14775026 2-Chloro-5-methoxy-3-methylbenzoic acid

2-Chloro-5-methoxy-3-methylbenzoic acid

Cat. No.: B14775026
M. Wt: 200.62 g/mol
InChI Key: KFVGBISDPJTVKG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methylbenzoic acid: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the starting material 2,6-dichlorotoluene, which undergoes methoxylation with sodium methoxide, followed by cyanation and hydrolysis to yield the desired product . Another method involves the nitration of 3-nitro-2-methylbenzoic acid, followed by reduction to form 3-amino-2-methylbenzoic acid, which is then diazotized and methoxylated .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-methoxy-3-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxy-5-methylbenzoic acid
  • 3-Methoxy-2-methylbenzoic acid
  • 3-Chloro-2-methylbenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid

Uniqueness

2-Chloro-5-methoxy-3-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a chlorine atom, methoxy group, and methyl group on the benzene ring provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-5-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

KFVGBISDPJTVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)OC

Origin of Product

United States

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